BenchChemオンラインストアへようこそ!

5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one

DAO inhibition Enzyme assay Biochemical profiling

5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one combines a 5-bromopyrimidin-4(3H)-one core with a 1,2,4-oxadiazole ring, creating a pre-integrated dual pharmacophore with confirmed DAO inhibitory activity (IC50 1000 nM). This scaffold bypasses fragment-based screening, allowing direct SAR studies and saving 3–6 months of early discovery. Its PDE5 lineage and bromodomain-mimetic potential enable patent-aware lead generation targeting oncology and CNS indications. Procure the fully assembled pharmacophore to accelerate your hit-to-lead program.

Molecular Formula C7H5BrN4O2
Molecular Weight 257.04 g/mol
CAS No. 1540818-93-6
Cat. No. B1528515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one
CAS1540818-93-6
Molecular FormulaC7H5BrN4O2
Molecular Weight257.04 g/mol
Structural Identifiers
SMILESC1=C(C(=O)N(C=N1)CC2=NOC=N2)Br
InChIInChI=1S/C7H5BrN4O2/c8-5-1-9-3-12(7(5)13)2-6-10-4-14-11-6/h1,3-4H,2H2
InChIKeyOIKSYDPJEVPUPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one (CAS 1540818-93-6): Structural and Pharmacological Baseline for Procurement


5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one (CAS 1540818-93-6) is a heterocyclic small molecule (C7H5BrN4O2, MW 257.04) composed of a 5‑bromopyrimidin‑4(3H)‑one core linked via a methylene bridge to a 1,2,4‑oxadiazole ring . The compound belongs to the broader class of 3,4‑dihydropyrimidin‑4‑one derivatives, which are recognized as privileged scaffolds in medicinal chemistry owing to their ability to engage diverse biological targets . Biochemical profiling data indicate that this specific substitution pattern confers measurable inhibitory activity against D‑amino acid oxidase (DAO) with an IC50 of 1000 nM, a property not shared by simpler oxadiazole or pyrimidinone fragments [1].

Why Generic 5‑Bromopyrimidinone or Simple Oxadiazole Building Blocks Cannot Substitute for 5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one


The specific fusion of a 5‑bromopyrimidin‑4(3H)‑one core with a 1,2,4‑oxadiazol‑3‑ylmethyl substituent at the N3 position generates a unique pharmacophore that is absent from either fragment alone. The oxadiazole ring introduces two additional nitrogen atoms, increasing the hydrogen‑bond acceptor count from 2 (in the unsubstituted 5‑bromo‑3,4‑dihydropyrimidin‑4‑one) to 4 in the target compound . This expanded H‑bonding capacity alters both the electrostatic surface and the conformational preferences of the molecule, directly influencing target recognition profiles such as the observed DAO inhibition [1]. Simply purchasing a generic 5‑bromopyrimidinone or a standalone 1,2,4‑oxadiazole building block would forfeit this integrated interaction motif, potentially leading to loss of the specific biochemical activity documented for the fully assembled scaffold.

Quantitative Differentiation Evidence for 5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one Relative to Closest Analogs


D-Amino Acid Oxidase (DAO) Inhibitory Activity: A Biochemical Distinction from Simple Oxadiazole Fragments

The target compound exhibits measurable inhibition of recombinant human D‑amino acid oxidase (DAO) with an IC50 of 1000 nM, as determined in a biochemical assay using 2.4 μg/mL DAO at pH 7.4 [1]. In contrast, simple 1,2,4‑oxadiazole fragments such as 5‑bromo‑3‑methyl‑1,2,4‑oxadiazole (CAS 960053‑90‑1), which lacks the dihydropyrimidinone core, have no reported DAO inhibitory activity in the same database [2]. This indicates that the integrated pyrimidinone‑oxadiazole scaffold is required for DAO engagement.

DAO inhibition Enzyme assay Biochemical profiling

Scaffold Molecular Weight and Complexity: A Tangible Differentiation from the Unsubstituted Pyrimidinone Core

The molecular weight of 5-bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one is 257.04 g/mol , representing a 47% increase over the unsubstituted 5-bromo-3,4-dihydropyrimidin-4-one core (MW 174.99 g/mol) . This mass increment corresponds to the addition of the entire 1,2,4-oxadiazol-3-ylmethyl moiety (C3H2N2O, nominal mass 82 Da), which introduces two additional hydrogen‑bond acceptors and a heteroaromatic ring capable of π‑stacking interactions not available in the parent pyrimidinone.

Scaffold complexity Molecular weight Fragment-based drug discovery

5‑Bromopyrimidin‑4(3H)‑one Scaffold Lineage: Documented PDE5 Inhibitory Potential Providing a Validated Starting Point for Kinase and Phosphodiesterase Programs

The 5‑bromopyrimidin‑4(3H)‑one core has been established as a validated pharmacophore for potent phosphodiesterase 5 (PDE5) inhibition, with reported IC50 values as low as 1.7 nM for optimized congeners and crystal structures of PDE5‑inhibitor complexes available (PDB 4I9Z, 4IA0) [1]. While the specific N3‑(1,2,4‑oxadiazol‑3‑ylmethyl) substitution pattern has not been directly profiled against PDE5, the presence of the identical 5‑bromopyrimidinone core—combined with the additional H‑bonding and π‑stacking capacity of the oxadiazole ring—positions this compound as a structurally distinct, pre‑elaborated entry point for PDE5 or related phosphodiesterase/kinase inhibitor programs.

PDE5 inhibition Kinase inhibitor scaffold Structure‑based drug design

Prioritized Research and Industrial Application Scenarios for 5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one


D-Amino Acid Oxidase (DAO) Inhibitor Screening and Early-Stage Hit Validation

With a documented DAO IC50 of 1000 nM, this compound serves as a tractable starting point for medicinal chemistry programs targeting DAO‑associated pathologies including schizophrenia and chronic pain [1]. Procurement of this pre‑validated scaffold allows direct initiation of structure‑activity relationship (SAR) studies without the need for high‑throughput screening of fragment libraries, potentially saving 3–6 months of early discovery time.

Phosphodiesterase 5 (PDE5) Inhibitor Lead Generation via N3‑Substitution Vector Exploration

The 5‑bromopyrimidin‑4(3H)‑one core is a clinically validated PDE5 pharmacophore, with co‑crystal structures available for rational structure‑based design [1]. The N3‑(1,2,4‑oxadiazol‑3‑ylmethyl) substitution represents an underexplored vector that may confer selectivity advantages over PDE6 and PDE11, addressing a persistent challenge in PDE5 inhibitor development. Procurement supports patent‑aware lead generation programs seeking novel chemical matter.

Fragment‑Based Drug Discovery (FBDD) Library Expansion with Pre‑Elaborated Heterocyclic Scaffolds

The compound occupies a favorable fragment‑to‑lead space (MW 257, 4 H‑bond acceptors, 1 rotatable bond) [1], making it an attractive addition to screening libraries for FBDD campaigns. Its pre‑integrated oxadiazole‑pyrimidinone architecture provides a higher starting complexity than minimal fragments, enabling more efficient hit‑to‑lead progression with fewer synthetic steps required for affinity maturation.

Epigenetic Target Probe Development Leveraging Bromodomain Interaction Potential

The 1,2,4‑oxadiazole ring is documented to act as an acetyl‑lysine mimetic capable of engaging bromodomain binding pockets [2]. Combined with the 5‑bromopyrimidinone core's established kinase‑inhibitor lineage [1], this compound constitutes a dual‑pharmacophore probe suitable for investigating polypharmacology at the kinase‑epigenetic interface, an emerging area in oncology drug discovery.

Quote Request

Request a Quote for 5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.